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Compound of Interest

Compound Name: 2-Fluoro-4-isopropoxybenzoic acid

Cat. No.: B1304782 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics of 2-
Fluoro-4-isopropoxybenzoic acid, a key intermediate in various chemical syntheses. Due to

the limited availability of public experimental spectra, this document presents predicted data

based on established spectroscopic principles and data from analogous compounds. This

guide is intended to serve as a valuable resource for the identification, characterization, and

quality control of this compound in a laboratory setting.

Molecular Structure and Properties
2-Fluoro-4-isopropoxybenzoic acid possesses the molecular formula C₁₀H₁₁FO₃ and a

molecular weight of 198.19 g/mol .[1][2] Its chemical structure, featuring a carboxylic acid, a

fluoro group, and an isopropoxy group attached to a benzene ring, gives rise to a distinct

spectroscopic fingerprint.

Key Structural Features:

Aromatic Ring: The substituted benzene ring provides a rigid scaffold and characteristic

signals in NMR and IR spectroscopy.

Carboxylic Acid Group (-COOH): This functional group is readily identifiable by its acidic

proton in ¹H NMR and its characteristic carbonyl and hydroxyl stretches in IR spectroscopy.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1304782?utm_src=pdf-interest
https://www.benchchem.com/product/b1304782?utm_src=pdf-body
https://www.benchchem.com/product/b1304782?utm_src=pdf-body
https://www.benchchem.com/product/b1304782?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2774529
https://www.usbio.net/biochemicals/417812/2-fluoro-4-isopropoxybenzoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1304782?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fluoro Group (-F): The presence of fluorine introduces specific couplings in both ¹H and ¹³C

NMR spectra, providing valuable structural information.

Isopropoxy Group (-OCH(CH₃)₂): This group exhibits characteristic proton and carbon

signals in NMR, including a methine proton and two equivalent methyl groups.

Predicted Spectral Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 2-Fluoro-4-isopropoxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10-13 br s 1H -COOH

~7.9 - 8.1 t 1H Ar-H (H6)

~6.8 - 7.0 dd 1H Ar-H (H5)

~6.7 - 6.9 dd 1H Ar-H (H3)

~4.6 - 4.8 sept 1H -OCH(CH₃)₂

~1.3 - 1.4 d 6H -OCH(CH₃)₂

¹³C NMR (Predicted)
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Chemical Shift (δ) ppm Assignment

~165-170 (d) -COOH

~160-165 (d) C-F (C2)

~155-160 C-O (C4)

~130-135 (d) C-H (C6)

~115-120 (d) C-COOH (C1)

~110-115 (d) C-H (C5)

~100-105 (d) C-H (C3)

~70-75 -OCH(CH₃)₂

~20-25 -OCH(CH₃)₂

d = doublet due to C-F coupling

Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic acid)

2980-2940 Medium C-H stretch (Alkyl)

1680-1710 Strong C=O stretch (Carboxylic acid)

1600-1620 Medium C=C stretch (Aromatic)

1250-1300 Strong C-O stretch (Aryl ether)

1100-1200 Strong C-F stretch

Mass Spectrometry (MS) (Predicted)
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m/z Interpretation

198 Molecular ion [M]⁺

181 [M - OH]⁺

153 [M - COOH]⁺

140 [M - OCH(CH₃)₂]⁺

111 [M - COOH - C₃H₆]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of spectral data for 2-Fluoro-4-
isopropoxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A standard NMR spectrometer, such as a Bruker Avance-400 (400 MHz for ¹H

NMR, 100 MHz for ¹³C NMR), is suitable for analysis.[3]

Sample Preparation:

Weigh approximately 5-10 mg of 2-Fluoro-4-isopropoxybenzoic acid.

Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) in a standard 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ 0.00 ppm).

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-15 ppm.

Number of Scans: 16-64, depending on sample concentration.
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Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled experiment.

Spectral Width: 0-200 ppm.

Number of Scans: 512-2048, due to the lower natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Method: The Potassium Bromide (KBr) pellet technique is a common method for analyzing

solid samples.[4][5][6][7]

Instrumentation: A standard FT-IR spectrometer.

Sample Preparation (KBr Pellet Method):

Thoroughly dry spectroscopic grade KBr powder in an oven at ~110°C for several hours to

remove any adsorbed water.[6]

In an agate mortar and pestle, grind 1-2 mg of 2-Fluoro-4-isopropoxybenzoic acid to a fine

powder.

Add approximately 100-200 mg of the dried KBr powder to the mortar and gently but

thoroughly mix with the sample.[4]

Transfer a portion of the mixture to a pellet die.

Place the die in a hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes to

form a thin, transparent pellet.[5]

Data Acquisition:

Record a background spectrum of the empty sample holder or a pure KBr pellet.
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Place the sample pellet in the spectrometer's sample holder.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Method: Electron Ionization (EI) is a suitable method for the analysis of relatively volatile and

thermally stable organic compounds.[8][9]

Instrumentation: A mass spectrometer equipped with an electron ionization source, often

coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Preparation and Introduction:

Dissolve a small amount of 2-Fluoro-4-isopropoxybenzoic acid in a volatile organic solvent

(e.g., methanol or dichloromethane).

For GC-MS analysis, inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The

compound will be vaporized and separated on the GC column before entering the mass

spectrometer.

Alternatively, for direct probe analysis, a small amount of the solid sample can be placed on

the probe, which is then inserted into the ion source and heated to achieve vaporization.[8]

Data Acquisition (EI-MS):

Ionization Energy: Standard 70 eV.[8]

Mass Range: Scan from m/z 40 to 300 to cover the molecular ion and expected fragments.

Ion Source Temperature: Typically 200-250°C.

Visualization of Molecular Structure and Spectral
Correlation
The following diagram illustrates the molecular structure of 2-Fluoro-4-isopropoxybenzoic
acid and highlights the key functional groups that correspond to the predicted spectral data.
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2-Fluoro-4-isopropoxybenzoic acid: Structure-Spectra Correlation

Molecular Structure
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Caption: Correlation of molecular structure with key predicted spectral features.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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